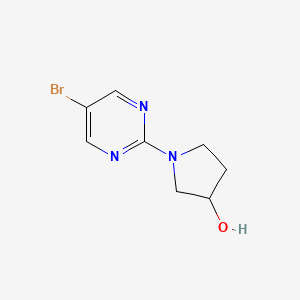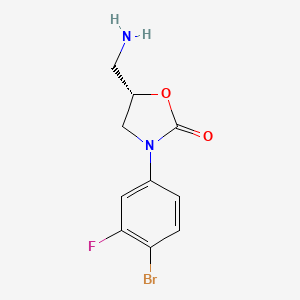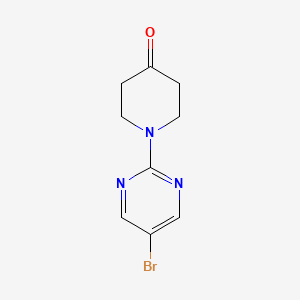
3-Bromo-4-(pyrrolidin-1-yl)benzaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de médicaments anticancéreux
Ce composé est un intermédiaire important pour les médicaments anticancéreux à petites molécules, offrant une voie pour des méthodes de synthèse rapides et à haut rendement .
Découverte de médicaments
Il a été utilisé dans la synthèse de modulateurs sélectifs des récepteurs androgènes (SARMs), qui sont des composés ayant des applications potentielles dans le traitement de maladies comme la fonte musculaire et l'ostéoporose .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have target selectivity and can influence biological activity .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The structure of pyrrolidine derivatives can be optimized to modify the pharmacokinetic profile .
Analyse Biochimique
Biochemical Properties
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins . This interaction is crucial as it influences gene expression by modifying chromatin structure. Additionally, 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can participate in nucleophilic substitution reactions at the benzylic position, which is a common site for biochemical modifications .
Cellular Effects
The effects of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in gene expression and cellular metabolism. For example, its interaction with LSD1 can lead to changes in the expression of genes associated with cell proliferation and differentiation . Moreover, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of LSD1, which leads to the accumulation of methyl marks on histone proteins and subsequent changes in gene expression . Additionally, this compound can undergo free radical bromination and nucleophilic substitution reactions, which further contribute to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s distribution is influenced by its lipophilicity, which affects its accumulation in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is critical for its activity and function. It has been observed to localize in the nucleus, where it interacts with chromatin and influences gene expression . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biochemical effects.
Propriétés
IUPAC Name |
3-bromo-4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGXKDWGYYBIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


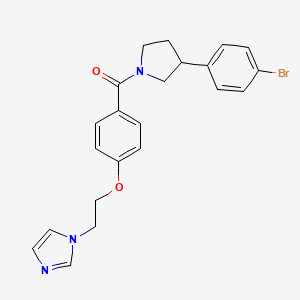
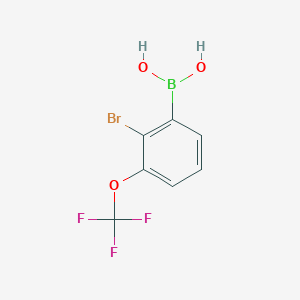

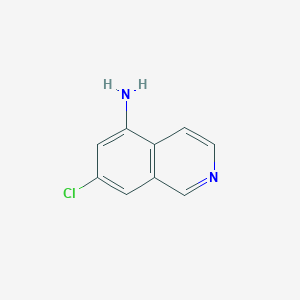
![6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol](/img/structure/B1387630.png)


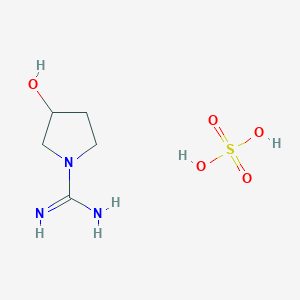
![(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B1387636.png)
